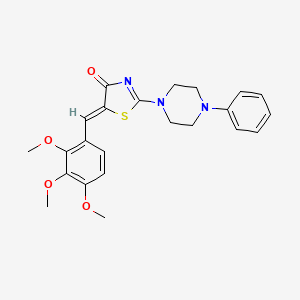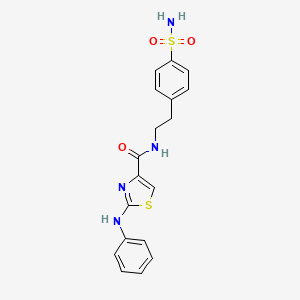![molecular formula C25H26N4OS B2761726 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine CAS No. 433324-84-6](/img/structure/B2761726.png)
4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a thienopyrimidine core, a phenyl group, and a piperazine ring substituted with a 4-methylphenoxyethyl group. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the phenyl group to the thienopyrimidine core.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Substitution with 4-Methylphenoxyethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-(4-methylphenoxy)ethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienopyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the piperazine ring or the thienopyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl or piperazine rings.
Scientific Research Applications
4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of a methyl group.
4-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The presence of the 4-methylphenoxyethyl group in 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine provides unique steric and electronic properties that can influence its binding affinity and selectivity for molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-19-7-9-21(10-8-19)30-16-15-28-11-13-29(14-12-28)24-23-22(20-5-3-2-4-6-20)17-31-25(23)27-18-26-24/h2-10,17-18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVJTKYTNTUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B2761646.png)
![N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide](/img/structure/B2761647.png)
![(2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2761648.png)
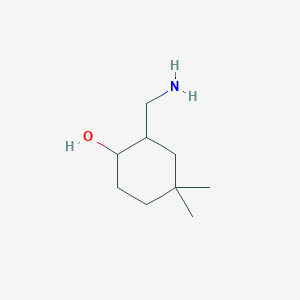
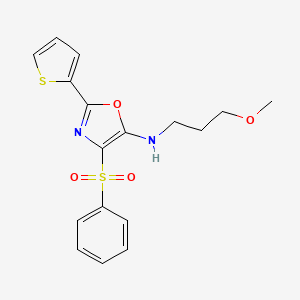
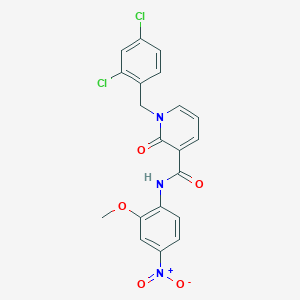
![5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2761654.png)
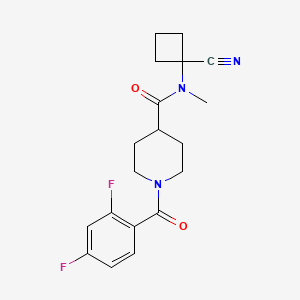
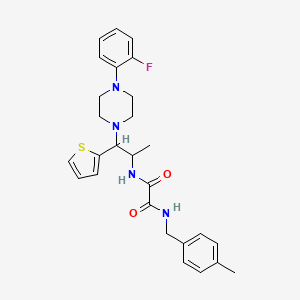
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2761660.png)
![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)
